molecular formula C25H29N3O4S B607558 FT001 CAS No. 1778655-51-8

FT001

Cat. No.: B607558
CAS No.: 1778655-51-8
M. Wt: 467.584
InChI Key: BRFIYWZYWCKGBC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FT001 is a potent and selective BET Bromodomain inhibitor. This compound inhibited the expression of MYC in the submicromolar range (IC50 = 0.46 μM). This compound has potent antiproliferative effects against MV-4-11 and demonstrates significant MYC mRNA suppression both in vitro and in vivo. Upon daily oral dosing of this compound, complete tumor growth inhibition was observed at well tolerated doses.

Properties

CAS No.

1778655-51-8

Molecular Formula

C25H29N3O4S

Molecular Weight

467.584

IUPAC Name

(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

InChI

InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1

InChI Key

BRFIYWZYWCKGBC-KRWDZBQOSA-N

SMILES

CC(N1[C@@H](C)CN(C(C2CC2)=O)C3=C1C=CC(C4=CC=C(N(CC5)CCS5(=O)=O)C=C4)=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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